5-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4,5-trimethoxyphenyl-linked oxazole moiety and a 4-methylphenyl group. Its synthesis likely follows methodologies analogous to those described for related oxazolone derivatives. For example, oxazolone intermediates are prepared via condensation reactions between substituted benzamidoacetic acids and aromatic aldehydes in the presence of acetic anhydride and pyridine . The 3,4,5-trimethoxyphenyl group is a recurring motif in bioactive molecules, often associated with tubulin inhibition and antiproliferative activity .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-16-6-8-18(9-7-16)20-14-22-27(32)30(10-11-31(22)29-20)15-21-17(2)36-26(28-21)19-12-23(33-3)25(35-5)24(13-19)34-4/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHDHDHRFCIACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure features multiple functional groups that may contribute to its biological activity. The presence of the oxazole ring and pyrazolo moiety suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on derivatives of pyrazolo[1,5-a]pyrazin-4-one have shown promising results in inhibiting tumor growth.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (ER+) | <1 |
| Compound B | MDA-MB-468 (ER-) | <1 |
| Compound C | HeLa | 2 |
These findings suggest that the compound may possess antitumor properties, particularly against breast cancer cell lines.
The proposed mechanism of action for this class of compounds involves:
- Inhibition of DNA synthesis : By interfering with the DNA replication process in cancer cells.
- Induction of apoptosis : Triggering programmed cell death pathways.
- Disruption of cellular signaling pathways : Targeting specific kinases involved in cell proliferation.
Neuroprotective Effects
Preliminary studies suggest that similar compounds may also exhibit neuroprotective effects. For example, research has indicated that certain pyrazolo derivatives can reduce oxidative stress and inflammation in neuronal cells.
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrazin-4-one and evaluated their anticancer activity. The study reported significant inhibition of cell proliferation in various cancer cell lines, with some derivatives showing IC50 values below 1 µM. The authors attributed this activity to the ability of these compounds to induce apoptosis through caspase activation.
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress. Mechanistic studies revealed that they modulated the expression of key antioxidant enzymes and reduced levels of pro-inflammatory cytokines.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[1,5-a]Pyrazin-4-One Derivatives
Key Observations :
- Electron-Donating vs. In contrast, chloro or fluoro substituents (e.g., [Ev11], [Ev13]) may reduce solubility but increase metabolic stability.
- Oxazole vs.
Preparation Methods
Oxazolylmethyl Sidechain Installation
The oxazole moiety is synthesized separately and coupled to the pyrazinone core. A Hantzsch-type reaction between 3,4,5-trimethoxybenzoyl chloride and a β-ketoamide generates the 5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxylic acid, which is reduced to the alcohol and alkylated onto the pyrazinone.
Critical Step :
-
Oxazole Synthesis :
-
Alkylation :
Mechanistic Considerations
The CDC mechanism proceeds through:
-
Enol Formation : β-Dicarbonyl compounds (2a ) tautomerize to enol form.
-
Nucleophilic Attack : Enol attacks N-amino-2-iminopyridine (1a ), forming adduct A .
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Oxidative Dehydrogenation : O₂ oxidizes A to intermediate B , which cyclizes to C .
-
Aromatization : Loss of H₂O yields pyrazolo[1,5-a]pyrazinone.
Side reactions include triazolo[1,5-a]pyridine formation (3a ) when excess acetic acid is used.
Optimization Strategies
Solvent and Catalyst Screening
Ethanol outperforms acetonitrile, dioxane, and toluene due to its polarity and compatibility with Pd(OAc)₂. Catalytic Pd(OAc)₂ (10 mol%) is essential; reactions without catalyst show no conversion.
Additive Effects
Acetic acid (6 eq) facilitates proton transfer during enolization, while higher equivalents promote triazolo byproducts.
Characterization and Purity
Final compounds are purified via recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by:
Challenges and Alternatives
Q & A
Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions:
Oxazole Intermediate Formation : React 3,4,5-trimethoxybenzaldehyde with methyl-substituted reagents to form the 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazole core. Optimization of reaction temperature (80–120°C) and solvent (e.g., DMF or THF) is critical to avoid side products .
Coupling with Pyrazolo[1,5-a]pyrazine : Use alkylation or nucleophilic substitution to attach the oxazole-methyl group to the pyrazolo[1,5-a]pyrazine scaffold. Catalysts like K₂CO₃ or Cs₂CO₃ improve yield (reported 60–75% in analogs) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity. Monitor intermediates via TLC or HPLC .
Table 1 : Key Reaction Parameters for Oxazole Intermediate Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Higher yields |
| Solvent | DMF | Faster kinetics |
| Reaction Time | 6–8 hours | Avoids overoxidation |
Basic: Which analytical techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 3,4,5-positions on phenyl, methyl on oxazole). Key peaks: δ 2.4 ppm (oxazole-CH₃), δ 3.8–3.9 ppm (OCH₃ groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (calc. ~505 g/mol) and fragmentation patterns. ESI+ mode detects [M+H]+ ion .
- X-ray Crystallography : Resolves 3D conformation (if crystals are obtainable). Analog studies show planar oxazole-pyrazine alignment .
Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?
Answer:
Structure-activity relationship (SAR) studies in analogs reveal:
- 3,4,5-Trimethoxyphenyl : Enhances binding to tubulin or kinases due to electron-rich aromaticity. Ethoxy substitutions reduce potency by 30–50% in cytotoxicity assays .
- Oxazole Methyl Group : Steric hindrance from methyl improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in hepatic microsomes) .
- 4-Methylphenyl on Pyrazine : Hydrophobic interactions with receptor pockets. Replacing with polar groups (e.g., -OH) decreases cellular uptake .
Table 2 : SAR of Key Substituents in Analog Compounds
| Substituent | Activity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| 3,4,5-Trimethoxy | 12.5 ± 1.2 | 8.7 |
| 2,4-Dimethoxy | 45.3 ± 3.1 | 3.2 |
| 4-Methylphenyl | 18.9 ± 2.4 | 6.5 |
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer: Contradictions arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours). Standardize protocols using CLSI guidelines .
- Compound Stability : Degradation in DMSO stock solutions (e.g., 10% loss after 1 week at -20°C). Use fresh stocks and quantify via LC-MS before assays .
- Off-Target Effects : Screen against unrelated targets (e.g., GPCRs) to confirm specificity. CRISPR knockout models validate target engagement .
Advanced: What strategies improve solubility and stability under physiological pH conditions?
Answer:
- Salt Formation : Prepare hydrochloride or mesylate salts. In analogs, solubility increased from 0.5 mg/mL (free base) to 8.2 mg/mL (HCl salt) .
- Co-Solvents : Use PEG-400 or cyclodextrins (e.g., 20% w/v HP-β-CD) for in vitro assays. Avoid DMSO >1% to prevent cytotoxicity .
- pH Stability Testing : Conduct forced degradation studies (pH 1–10, 37°C). Oxazole ring hydrolysis occurs above pH 8; stabilize with citrate buffers .
Advanced: How to elucidate the mechanism of action using computational and experimental approaches?
Answer:
Molecular Docking : Model interactions with β-tubulin (PDB: 1SA0) or PI3K (PDB: 4L23). Trimethoxyphenyl shows π-π stacking with Tyr224 in tubulin .
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts (ΔTm > 2°C indicates binding) .
CRISPR-Cas9 Knockout : Delete putative targets (e.g., PTEN or EGFR) in cell lines. Rescue experiments (e.g., overexpression) validate specificity .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Answer:
- Pharmacokinetics (PK) : Measure bioavailability (e.g., 22% in mice via oral administration). Optimize with nanoformulations (e.g., PLGA nanoparticles increase AUC by 3-fold) .
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites. Methyl groups reduce Phase I metabolism .
- Tumor Microenvironment Models : 3D spheroids or patient-derived xenografts (PDX) better replicate in vivo conditions than monolayer cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
